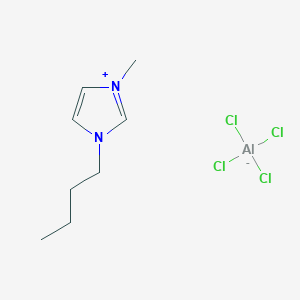

1-Butyl-3-methylimidazolium tetrachloroaluminate

Description

Key Properties

- Cation : 1-Butyl-3-methylimidazolium ([C₄C₁im]⁺), a disubstituted imidazolium cation

- Anion : [AlCl₄]⁻, a chloroaluminate anion with a tetrahedral geometry

- Melting Point : Typically below 0°C, depending on composition

- Reactivity : Highly sensitive to moisture, requiring inert handling conditions

Historical Development of Chloroaluminate Ionic Liquids

The evolution of chloroaluminate ionic liquids began in the mid-20th century, driven by the need for low-melting molten salts for electrochemical applications. Key milestones include:

Critical Advancements :

- Chloroaluminate Systems : Early work focused on pyridinium and imidazolium chlorides mixed with AlCl₃ to form eutectic melts. The 1:2 molar ratio of [C₄C₁im]Cl-AlCl₃ became a benchmark for room-temperature liquidity.

- Electrochemical Applications : These melts enabled the electrodeposition of metals and the study of transition metal complexes in non-aqueous environments.

- Catalytic Utility : Acidic chloroaluminate ILs demonstrated Lewis acid catalysis in Friedel-Crafts alkylation and acylation reactions, leveraging [Al₂Cl₇]⁻ and [Al₃Cl₁₀]⁻ species.

Structural Classification of Imidazolium-Based Ionic Liquids

Cation Architecture

1-Butyl-3-methylimidazolium belongs to the disubstituted imidazolium family, where:

- N1 Position : Butyl group (–C₄H₉)

- N3 Position : Methyl group (–CH₃)

- Ring Structure : Aromatic imidazole ring with protons at C2 and C4/C5 positions

Comparison with Other Imidazolium Cations :

| Cation | N1 Substituent | N3 Substituent | Notes |

|---|---|---|---|

| [C₂C₁im]⁺ | Ethyl | Methyl | Common in [Tf₂N]⁻ systems |

| [C₄C₁im]⁺ | Butyl | Methyl | High thermal stability |

| [C₆C₁im]⁺ | Hexyl | Methyl | Low viscosity, extended alkyl chains |

Anion Variability in Chloroaluminate Systems

The [AlCl₄]⁻ anion exists in equilibrium with other chloroaluminate species depending on the molar ratio of AlCl₃ to organic chloride:

| Composition | Dominant Anion | Equilibrium |

|---|---|---|

| AlCl₃ < 0.5 | [AlCl₄]⁻ | Stable in neutral/basic melts |

| AlCl₃ ≈ 0.5 | [AlCl₄]⁻ (maximal) | Eutectic point |

| AlCl₃ > 0.5 | [Al₂Cl₇]⁻, [Al₃Cl₁₀]⁻ | Acidic melts with Lewis acidity |

Structural Features :

- Hydrogen Bonding : C2 and C4/C5 protons on the imidazolium ring act as donors to anions like [AlCl₄]⁻.

- π-Stacking : Aromatic rings in adjacent cations interact weakly, contributing to liquid structure.

Significance of Anion-Cation Interactions in AlCl₄⁻ Systems

Hydrogen Bonding Dynamics

The imidazolium cation’s protons form strong hydrogen bonds with the [AlCl₄]⁻ anion, which:

Lewis Acidity and Speciation

In acidic chloroaluminate systems (AlCl₃ > 0.5), the equilibrium shifts to:

$$ 2[AlCl₄]⁻ \rightleftharpoons [Al₂Cl₇]⁻ + Cl⁻ $$

This generates [Al₂Cl₇]⁻, a stronger Lewis acid than [AlCl₄]⁻, enabling:

- Friedel-Crafts Alkylation : Activation of alkyl halides for benzene derivatization.

- Ether Cleavage : Acylative cleavage of cyclic ethers using [AlCl₃]⁻ as a catalyst.

Key Interactions :

| Interaction Type | Cation Proton | Anion | Strength |

|---|---|---|---|

| Primary H-bond | C2 | [AlCl₄]⁻ | Strong |

| Secondary H-bond | C4/C5 | [AlCl₄]⁻ | Moderate |

| π–Anion Interaction | C2 | [AlCl₄]⁻ | Weak |

Phase Behavior and Composition

The AlCl₃ content critically determines physical properties:

| AlCl₃ Mole Fraction | Liquidus Range | Viscosity | Conductivity |

|---|---|---|---|

| < 0.5 (Basic) | Wide liquid window | High | Low |

| ≈ 0.5 (Neutral) | Optimal conductivity | Moderate | High |

| > 0.5 (Acidic) | Narrow liquid range | Very high | Low |

Experimental Challenges :

Propriétés

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;tetrachloroalumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.Al.4ClH/c1-3-4-5-10-7-6-9(2)8-10;;;;;/h6-8H,3-5H2,1-2H3;;4*1H/q+1;+3;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOZWIUFLYBVHH-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.[Al-](Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15AlCl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586924 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium tetrachloroalumanuide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80432-09-3 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium tetrachloroalumanuide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium tetrachloroaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Synthesis via Salt Metathesis

The most common and straightforward method to prepare this compound involves the reaction of 1-butyl-3-methylimidazolium chloride with aluminum chloride in a controlled molar ratio, typically 1:2 (imidazolium chloride:AlCl3). This reaction proceeds via salt metathesis, where the chloride anion is replaced by the tetrachloroaluminate anion formed by complexation of AlCl3 with chloride ions.

-

- 1-butyl-3-methylimidazolium chloride is dried under vacuum to remove moisture.

- Anhydrous aluminum chloride is added slowly under inert atmosphere (e.g., nitrogen or argon) to avoid hydrolysis.

- The mixture is stirred at room temperature or slightly elevated temperature until a homogeneous ionic liquid forms.

- The molar ratio of AlCl3 to imidazolium chloride is critical; a 1:2 ratio ensures formation of the tetrachloroaluminate anion ([AlCl4]−).

Reaction :

$$

\text{[C}8\text{H}{15}\text{N}2\text{Cl]} + 2 \text{AlCl}3 \rightarrow \text{[C}8\text{H}{15}\text{N}2]^+[\text{AlCl}4]^− + \text{AlCl}_3 \text{(excess)}

$$Notes : The reaction must be moisture-free as AlCl3 is highly reactive with water, which would degrade the ionic liquid quality.

Microwave-Assisted Synthesis

A more recent and efficient method utilizes microwave irradiation to accelerate the formation of dialkylimidazolium tetrachloroaluminates, including this compound.

-

- Microwave-assisted synthesis reduces reaction time significantly (from hours to minutes).

- It provides better control over temperature and uniform heating, resulting in higher purity and yield.

- The method involves mixing the imidazolium chloride with AlCl3 under microwave irradiation in a closed vessel.

- This method has been reported to be effective in solvent-free conditions, enhancing green chemistry aspects.

Reference :

Chemical Communications (2002) reported microwave-assisted preparation of dialkylimidazolium tetrachloroaluminates, highlighting their catalytic applications and efficient synthesis.

Stepwise Preparation via Imidazolium Salt Synthesis and Anion Exchange

An alternative approach involves two steps:

Synthesis of 1-butyl-3-methylimidazolium chloride :

- Alkylation of 1-methylimidazole with 1-chlorobutane under reflux conditions for extended periods (e.g., 48 hours) to form the chloride salt.

- This reaction is typically performed in an organic solvent or neat conditions.

Anion Exchange with Aluminum Chloride :

- The chloride salt is then reacted with aluminum chloride to form the tetrachloroaluminate ionic liquid.

- The reaction is carried out under inert atmosphere to prevent hydrolysis.

- Excess aluminum chloride is used to ensure complete formation of the tetrachloroaluminate anion.

- Data Table: Physical Properties of Related Imidazolium Salts (from Organic Syntheses and other literature):

| Compound | Melting Point (°C) | Viscosity at 30°C (P) | Density at 30°C (g/mL) | Electrochemical Window (V) |

|---|---|---|---|---|

| 1-Butyl-3-methylimidazolium chloride | 74 (approx.) | 2.33 | 1.15 | 6.1 |

| 1-Butyl-3-methylimidazolium tetrafluoroborate | 10 | 3.12 | 1.37 | 7.0 |

(Note: Physical properties of the tetrachloroaluminate salt are influenced by the AlCl3 coordination and are typically viscous liquids at room temperature.)

Important Considerations in Preparation

Moisture Sensitivity : Aluminum chloride is highly hygroscopic and reacts violently with water, producing hydrochloric acid and degrading the ionic liquid. Therefore, all steps must be performed under rigorously anhydrous conditions.

Stoichiometry Control : The molar ratio of AlCl3 to imidazolium chloride determines the nature of the anion formed. A 1:1 ratio yields different species (e.g., chloroaluminate with different coordination), while 1:2 ratio favors tetrachloroaluminate formation.

Purification : The product is typically purified by vacuum drying and sometimes by washing with dry solvents to remove unreacted aluminum chloride or impurities.

Safety : The product and intermediates are corrosive and toxic; appropriate personal protective equipment and fume hood use are mandatory.

Research Findings and Analysis

Catalytic Applications : The prepared this compound has been shown to act as a Lewis acidic catalyst in organic synthesis, such as alkylation reactions and tetrahydropyranylation of alcohols and phenols.

Thermodynamic Modeling : Studies on extractive desulfurization of oil products using this ionic liquid demonstrated its efficiency and stability, indicating that the preparation method yields a product suitable for industrial applications.

Structural Characterization : Ab initio studies on related imidazolium salts reveal that the ionic liquid structure is stabilized by hydrogen bonding and coordination interactions between the imidazolium cation and the tetrachloroaluminate anion, which are influenced by the preparation conditions.

Summary Table: Preparation Methods Overview

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct Salt Metathesis | Imidazolium chloride + AlCl3 (1:2) | Simple, well-established | Requires strict moisture control |

| Microwave-Assisted Synthesis | Microwave heating, solvent-free | Fast, energy-efficient | Requires specialized equipment |

| Stepwise Synthesis | Alkylation then anion exchange | Allows purity control | Time-consuming, multi-step |

Analyse Des Réactions Chimiques

1-Butyl-3-methylimidazolium tetrachloroaluminate undergoes various chemical reactions, including:

Alkylation: It is used as a catalyst to synthesize linear alkylbenzenes by alkylation of benzene with 1-dodecene.

Desulfurization: It serves as a solvent in the extractive desulfurization of oil products.

Common reagents and conditions for these reactions include the use of alcohols, ethers, and benzene under controlled temperatures and pressures to achieve the desired products.

Applications De Recherche Scientifique

Catalytic Applications

BMIM·AlCl₄ serves as an efficient catalyst in several chemical reactions, which can be categorized as follows:

- Tetrahydropyranylation of Alcohols : This reaction involves the protection of alcohols using tetrahydropyranyl (THP) groups. BMIM·AlCl₄ facilitates this process under solvent-free conditions, leading to high yields and selectivity .

- Alkylation Reactions : It is utilized in the alkylation of benzene with long-chain alkenes (e.g., 1-dodecene), producing linear alkylbenzenes. This application is particularly relevant in the production of detergents and surfactants .

- Desulfurization of Oil Products : BMIM·AlCl₄ is employed as a solvent in the extractive desulfurization process of oil products, which is crucial for producing cleaner fuels. Studies have demonstrated its effectiveness in reducing sulfur content from various oil fractions .

Material Science

The compound has been explored in the field of material science, particularly in polymer composites:

- Elastomer Composites : Research indicates that incorporating BMIM·AlCl₄ into silica-filled elastomer composites enhances mechanical properties such as transparency, tensile strength, and thermal stability. The ionic liquid acts as a catalyst during the curing process, improving crosslink density and reducing scorch time .

Table 1: Mechanical Properties of Elastomer Composites with BMIM·AlCl₄

| Sample Composition | Tensile Strength (MPa) | Scorch Time (min) | Transparency (%) |

|---|---|---|---|

| NBR without IL | 15 | 12 | 30 |

| NBR + 2.5 phr IL | 20 | 9 | 50 |

| NBR + 5 phr IL | 25 | 7 | 70 |

Biological Applications

The unique properties of BMIM·AlCl₄ also lend themselves to biological applications:

- Cell Imaging : Recent studies have shown that BMIM·AlCl₄ can enhance fluorescence signals when used with silver nanoparticles, making it a valuable tool in cell imaging techniques. This application has implications for biomedical research and diagnostics .

Environmental Applications

Given its low volatility and high thermal stability, BMIM·AlCl₄ is being investigated for various environmental applications:

- Pollution Control : The ionic liquid's ability to solubilize pollutants makes it a potential candidate for extracting hazardous substances from contaminated water sources .

Case Study 1: Tetrahydropyranylation Efficiency

A study published in Chemical Communications demonstrated that using BMIM·AlCl₄ significantly increased the efficiency of tetrahydropyranylation reactions compared to traditional solvents. The reaction was conducted under microwave-assisted conditions, leading to shorter reaction times and higher yields .

Case Study 2: Desulfurization Process

In an experimental study published in the Journal of Molecular Liquids, researchers utilized BMIM·AlCl₄ for the desulfurization of diesel fuel. The results indicated a substantial reduction in sulfur content, showcasing the ionic liquid's effectiveness as an environmentally friendly solvent for oil refining processes .

Mécanisme D'action

The mechanism by which 1-Butyl-3-methylimidazolium tetrachloroaluminate exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in the alkylation of benzene, it helps in the formation of the alkylbenzene product by stabilizing the carbocation intermediate .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Selected Imidazolium-Based Ionic Liquids

Performance in Polymer Composites

- [BMIM][AlCl₄] vs. [BMIM][TFSI]: [BMIM][AlCl₄] produces transparent NBR/silica composites due to its ability to dissolve zinc oxide (ZnO) and homogenize filler distribution, achieving >80% light transmittance . In contrast, hydrophobic [BMIM][TFSI] forms opaque composites but improves moisture resistance and electrical conductivity (~10⁻⁴ S/cm) .

- [BMIM][AlCl₄] vs. [EMIM][AlCl₄] :

Shorter ethyl chains in [EMIM][AlCl₄] reduce viscosity, enhancing cellulose hydrolysis rates by 30% compared to [BMIM][AlCl₄] . However, [BMIM][AlCl₄] offers superior thermal stability (decomposition temperature >300°C) .

Catalytic and Desulfurization Efficiency

- Desulfurization :

[BMIM][AlCl₄] removes dibenzothiophene (DBT) from fuels with 85–90% efficiency, outperforming [OMIM][BF₄] (60–70%) due to stronger Lewis acidity from AlCl₄⁻ . However, [BMIM][AlCl₄] may introduce trace chloride contaminants (~50 ppm) . - Catalysis : In tetrahydropyranylation reactions, [BMIM][AlCl₄] achieves >95% yield at room temperature, whereas [BMIM][BF₄] requires elevated temperatures (60°C) for similar results .

Activité Biologique

1-Butyl-3-methylimidazolium tetrachloroaluminate (BMIM·AlCl₄) is an ionic liquid (IL) that has garnered attention in various fields, including materials science, catalysis, and biological applications. This compound is characterized by its unique properties, such as low volatility, high thermal stability, and tunable solubility, which make it a potential candidate for numerous applications. This article focuses on the biological activity of BMIM·AlCl₄, exploring its effects on cellular systems, potential toxicity, and implications for environmental safety.

BMIM·AlCl₄ has the following chemical formula:

- Molecular Formula : C₈H₁₅AlCl₄N₂

- Molecular Weight : 273.5 g/mol

- Melting Point : Approximately 10°C

- Density : 1.25 g/cm³ at 25°C

These properties contribute to its behavior in biological systems and its interactions with various cellular components.

Cytotoxicity Studies

Research has indicated that BMIM·AlCl₄ exhibits cytotoxic effects on various cell lines. A notable study evaluated its impact on human hepatocarcinoma cells (HepG2). The results showed that exposure to BMIM·AlCl₄ led to increased oxidative stress and apoptosis, with an effective concentration (EC₅₀) of approximately 360 μM after 24 hours of exposure .

Table 1: Cytotoxicity of BMIM·AlCl₄ on HepG2 Cells

| Concentration (μM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 100 | 85 | 15 |

| 200 | 70 | 30 |

| 360 | 50 | 50 |

The mechanism underlying the cytotoxic effects of BMIM·AlCl₄ appears to involve the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This was evidenced by increased caspase activity, suggesting an apoptotic pathway triggered by oxidative stress .

Environmental Impact

The persistence of ionic liquids in the environment raises concerns regarding their ecological impact. Studies have shown that BMIM·AlCl₄ can affect microbial communities in soil and aquatic systems. For instance, a study reported that exposure to this ionic liquid inhibited soil enzyme activities and altered microbial diversity at concentrations as low as 5 mg/kg .

Table 2: Effects of BMIM·AlCl₄ on Soil Microbial Communities

| Concentration (mg/kg) | Urease Activity (%) | Microbial Diversity Index |

|---|---|---|

| Control | 100 | 1.0 |

| 1 | 95 | 0.9 |

| 5 | 80 | 0.7 |

| 10 | 60 | 0.5 |

Case Study: Toxicological Assessment in Mice

A significant case study involved assessing the acute toxicity of BMIM·AlCl₄ in mice. The study determined an LD₅₀ value of approximately 35.7 mg/kg body weight after intraperitoneal administration . Histopathological examinations revealed liver damage within ten hours post-administration, highlighting the compound's potential for systemic toxicity.

Case Study: Biodegradation Potential

Research into the biodegradability of BMIM·AlCl₄ has shown mixed results. While some studies suggest limited biodegradation due to its stable structure, others indicate that certain microbial strains can adapt and metabolize ionic liquids effectively . For example, Bacillus amyloliquefaciens was isolated from fermented soybean paste and demonstrated growth in the presence of high concentrations of BMIM·AlCl₄ .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-butyl-3-methylimidazolium tetrachloroaluminate, and how do reaction conditions influence purity?

- Methodological Answer: The ionic liquid is synthesized by reacting 1-butyl-3-methylimidazolium chloride with aluminum chloride (AlCl₃) under strictly anhydrous conditions to prevent hydrolysis. Microwave-assisted methods significantly reduce reaction time (from hours to minutes) while maintaining high yields. Key parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio for chloride:AlCl₃), reaction temperature (60–80°C), and inert atmosphere control .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use nuclear magnetic resonance (¹H/¹³C NMR) to confirm cation-anion pairing and detect impurities. Fourier-transform infrared spectroscopy (FT-IR) identifies Al–Cl stretching vibrations (~500 cm⁻¹). Karl Fischer titration quantifies water content (<0.3% for catalytic applications), while thermogravimetric analysis (TGA) evaluates thermal stability (decomposition onset ~250°C) .

Q. What are the primary applications of this ionic liquid in non-commercial research settings?

- Methodological Answer: Key applications include:

- Catalysis: Solvent-free tetrahydropyranylation of alcohols (yields >90% under microwave irradiation) .

- Desulfurization: Liquid-liquid extraction of sulfur compounds (e.g., thiophene) from model gasoline, achieving >80% removal efficiency .

- Electrochemistry: Electrolyte component in lithium-ion batteries due to high ionic conductivity (0.1–1 S·cm⁻¹) .

Advanced Research Questions

Q. How do water content and impurities affect the catalytic activity of this compound in acid-catalyzed reactions?

- Methodological Answer: Trace water (>0.5%) hydrolyzes the chloroaluminate anion, forming HCl and reducing Lewis acidity. To mitigate, pre-dry the ionic liquid under vacuum (80°C, 24 hr) and monitor via Karl Fischer titration. Impurities like residual chloride ions alter reaction pathways; quantify via ion chromatography .

Q. What experimental designs are recommended to resolve contradictions in reported catalytic efficiency for alkylation reactions?

- Methodological Answer: Discrepancies often arise from varying AlCl₃ ratios (Lewis acidity scales with AlCl₃ excess). Design experiments with controlled AlCl₃:imidazolium ratios (e.g., 1.5:1 to 2:1) and use kinetic studies (e.g., in situ FT-IR) to track intermediate formation. Compare results with computational models (e.g., COSMO-SAC) to validate solute-solvent interactions .

Q. How can computational methods predict the ionic liquid’s phase behavior in biphasic catalytic systems?

- Methodological Answer: Employ molecular dynamics (MD) simulations to study miscibility with organic solvents (e.g., hexane) and COSMO-RS models to predict partition coefficients. Validate experimentally via cloud-point measurements and activity coefficient determination (e.g., inverse gas chromatography) .

Q. What methodologies assess the long-term stability of this compound under electrochemical cycling?

- Methodological Answer: Cyclic voltammetry (0–5 V vs. Li/Li⁺) evaluates redox stability. Post-cycling analysis via X-ray photoelectron spectroscopy (XPS) identifies decomposition products (e.g., AlOₓ). Ionic conductivity retention (>90% after 100 cycles) confirms durability in battery electrolytes .

Notes for Experimental Design

- Contradiction Management: Conflicting reports on catalytic activity often stem from unaccounted moisture or AlCl₃ ratios. Standardize synthesis and storage protocols.

- Safety: Handle under inert atmosphere (glovebox) due to hygroscopicity and corrosivity. Use PPE (gloves, faceshields) as per SDS guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.